molecular formula C13H16FNO2 B1391677 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde CAS No. 679839-17-9

2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde

Cat. No. B1391677
CAS RN: 679839-17-9
M. Wt: 237.27 g/mol
InChI Key: RNUQESWOTDOHNX-AOOOYVTPSA-N
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Description

2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde (5-Fluoro-2-methyl-4-oxazinan-2-yl-benzaldehyde) is an organic compound with a molecular formula of C9H8FNO2. It is a colorless solid that is soluble in water and ethanol. 5-Fluoro-2-methyl-4-oxazinan-2-yl-benzaldehyde is a versatile intermediate in organic synthesis and has been used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Synthesis and Biological Activities

Research has shown that the synthesis of compounds similar to 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde involves complex processes which result in products with significant biological activities. For instance, Sakoda et al. (1992) demonstrated the preparation of optical isomers of a related compound, exhibiting calcium-antagonistic and hypotensive activities dependent on their stereochemical configuration (Sakoda, Kamikawaji, & Seto, 1992).

Stereochemistry and Drug Development

Djigoué et al. (2012) studied androsterone derivatives, closely related to the compound , focusing on their unique stereochemical properties. This research is crucial for understanding how subtle changes in molecular structure can significantly impact the biological activity of these compounds, which is essential for drug development (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Encapsulation in Organometallic Cages

Mattsson et al. (2008) explored the encapsulation of aromatic molecules in hexanuclear arene ruthenium cages, demonstrating the potential for constructing intricate organometallic structures that could encapsulate compounds similar to 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde. Such encapsulations could have implications for targeted drug delivery and molecular recognition (Mattsson et al., 2008).

Chiral Synthesis

The asymmetric synthesis of chiral compounds is another area of interest. Chen Si-haia (2011) focused on the chiral synthesis of a similar compound, highlighting the importance of chirality in pharmacological activity and the potential for developing enantiomerically pure drugs (Chen Si-haia, 2011).

Role in Binge Eating

Piccoli et al. (2012) researched compounds including an analogue of 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde, investigating their role in compulsive food consumption. This study underscores the potential therapeutic applications of such compounds in treating eating disorders (Piccoli et al., 2012).

Future Directions

: Synthesis of the Four Stereoisomers of 2,6-Dimethyloctane-1,8-dioic Acid : 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde : Buy 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde

properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUQESWOTDOHNX-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde

Synthesis routes and methods

Procedure details

In a manner similar to that described in Example 1 (Step 1) cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde and trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde are obtained in 24% and 6% yields as a yellow solid and a yellow oil, respectively. Cis-isomer: 1H NMR (400 MHz, CDCl3) δ 10.37, 7.50, 7.31–7.24, 7.14, 7.12, 3.97–3.86, 3.00, 2.64, 1.24; and trans-isomer: 1H NMR (400 MHz, CDCl3) δ 10.45, 7.50, 7.14, 7.12, 4.27–4.17, 3.07, 2.76, 2.74, 1.35.
Name
cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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